Pan-PIM Biochemical Potency: Balanced Low-Nanomolar Inhibition Across PIM-1, PIM-2, and PIM-3
The compound demonstrates a balanced biochemical inhibition profile across all three PIM kinase isoforms. In a phosphorylated biotinylated-BAD peptide (Ser112) assay, it inhibits PIM-3 with an IC50 of 1.58 nM, PIM-1 with an IC50 of 7.77 nM, and PIM-2 with an IC50 of 10 nM [1]. A separate biochemical entry reports a PIM-3 IC50 of 2 nM [1]. This balance is critical because many PIM inhibitors exhibit significantly skewed selectivity, often showing >10-fold differences between isoforms [1].
| Evidence Dimension | Biochemical IC50 against PIM-1, PIM-2, PIM-3 (nM) |
|---|---|
| Target Compound Data | PIM-3: 1.58 nM and 2 nM; PIM-1: 7.77 nM; PIM-2: 10 nM |
| Comparator Or Baseline | Class-level baseline: Many PIM inhibitors show a >10-fold selectivity window between isoforms (no single comparator explicitly tested alongside) |
| Quantified Difference | Less than 7-fold difference between PIM-3 and PIM-2 IC50 values, indicating balanced pan-inhibition |
| Conditions | In vitro biochemical assay using full-length recombinant PIM kinases (unknown origin) and biotinylated-BAD peptide substrate, phosphorylation at Ser112 |
Why This Matters
A balanced pan-PIM inhibitor is often preferred for oncology research because PIM isoforms are functionally redundant; compound selection based on single-isoform potency alone may lead to incomplete target engagement and misleading in vivo results.
- [1] BindingDB. BDBM50061603 (CHEMBL3394167 | US9321756, 157). IC50 data for PIM-1, PIM-2, PIM-3. Accessed 2026-04-30. View Source
